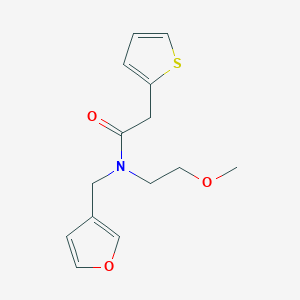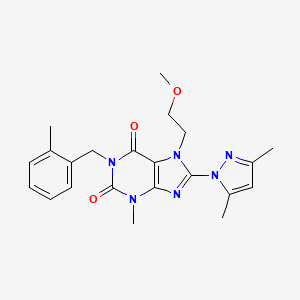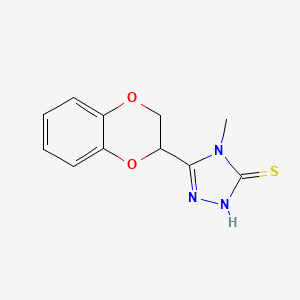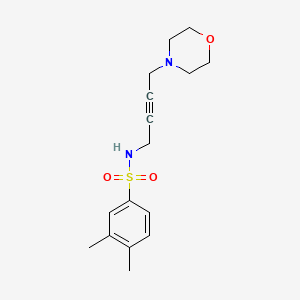![molecular formula C20H19N7OS B2735346 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide CAS No. 2319851-40-4](/img/structure/B2735346.png)
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of organic compound known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The IUPAC name of the compound is N-methyl-N- [3- (3-methyl [1,2,4]triazolo [4,3-b]pyridazin-6-yl)phenyl]acetamide .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of the compound can be represented by the Inchi Code: 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.32 . It has a boiling point of 200-201°C . The compound is solid at ambient temperature . It has a density of 1.28±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Applications
This compound has been used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Anti-Inflammatory Applications
The compound has shown potential in the treatment of diseases where excessive inflammatory reactions are involved . It can effectively inhibit the anti-inflammatory treatment of excessive inflammatory reaction .
Anticancer Applications
The compound has shown potential in inhibiting metastasis and infiltration of lung cancer . It has also been used in the preparation of medicines for preventing or treating pulmonary inflammation and lung cancer .
Antimicrobial Applications
Triazolo-pyridazine derivatives, which this compound is a part of, have shown antibacterial activities . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains have been obtained .
Analgesic Applications
Compounds with a similar structure, such as 1,2,4-triazolo-thiadiazine, have shown diverse pharmacological activities, including analgesic effects .
Antioxidant Applications
1,2,4-triazolo-thiadiazine and its derivatives have also shown antioxidant activities .
Antiviral Applications
1,2,4-triazolo-thiadiazine and its derivatives have shown antiviral activities .
Enzyme Inhibitor Applications
1,2,4-triazolo-thiadiazine and its derivatives have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302+H312+H332;H319;H335, indicating harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation .
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7OS/c1-13-22-23-17-8-9-18(24-27(13)17)26-10-15(11-26)25(2)20(28)16-12-29-19(21-16)14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPRBHBSBHWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735273.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)


![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)
